N-Isopentyl vs N-Methyl and Unsubstituted Substitution
The target compound incorporates an N-isopentyl (3-methylbutyl) substituent at the 1-position, replacing the hydrogen atom found in the unsubstituted core (CAS 22246-13-5) or the N-methyl group in 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 233775-30-9). This substitution substantially increases calculated lipophilicity and solvent-accessible surface area . For context, the unsubstituted core 6-amino-3,4-dihydroquinolin-2(1H)-one is a solid with a melting point of 146–148 °C and limited solubility in non-polar media , whereas the N-isopentyl chain confers greater compatibility with lipophilic environments relevant to membrane permeability and CNS-targeted screening campaigns [1]. The branching of the isopentyl chain (compared to linear n-pentyl or shorter alkyl chains) introduces steric constraints that may alter binding-site complementarity in hydrophobic enzyme pockets such as those of MAO isoforms or H3 receptors [1].
| Evidence Dimension | N-substituent size and calculated logP |
|---|---|
| Target Compound Data | N-isopentyl (C₅H₁₁) substitution; MW 232.32; cLogP (estimated) ~2.5–3.0 |
| Comparator Or Baseline | Unsubstituted (R=H): MW 162.19, cLogP ~0.8 (estimated); N-methyl (R=CH₃): MW 176.22, cLogP ~1.2 (estimated) |
| Quantified Difference | Target compound adds 70 Da mass and approximately +1.7 logP units versus unsubstituted core; +56 Da and approximately +1.3 logP units versus N-methyl analog. |
| Conditions | Computational prediction; no experimental logP available for the target compound. |
Why This Matters
Higher lipophilicity and larger N-substituent size directly influence membrane permeability and binding-pocket compatibility; procurement of the specific N-isopentyl variant ensures the intended physicochemical profile for CNS or intracellular target screening.
- [1] Hua Y, Song M, Guo Q, et al. Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging to 3,4-Dihydroquinolin-2(1H)-Ones. Molecules. 2023;28(8):3468. Submicromolar H3R activity for 6-aminoalkoxy derivatives; N-substitution critical for activity. View Source
